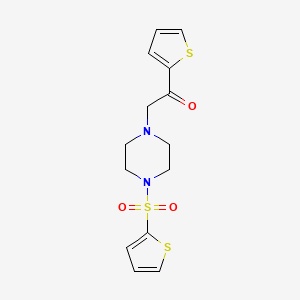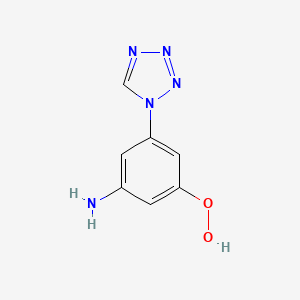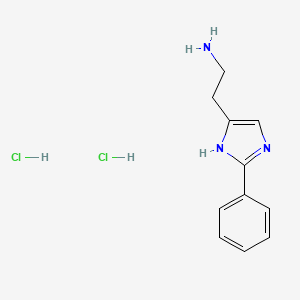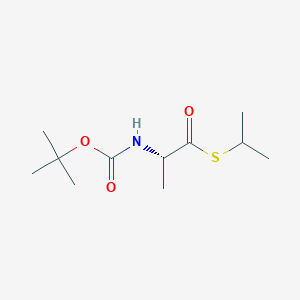![molecular formula C21H24N2O3 B2842657 Methyl 4-([1,1'-biphenyl]-4-ylcarboxamidomethyl)piperidine-1-carboxylate CAS No. 1235190-03-0](/img/structure/B2842657.png)
Methyl 4-([1,1'-biphenyl]-4-ylcarboxamidomethyl)piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“Methyl 4-([1,1’-biphenyl]-4-ylcarboxamidomethyl)piperidine-1-carboxylate” is a complex organic compound. It is a derivative of two known compounds: “Methyl biphenyl-4-carboxylate” and "Methyl piperidine-4-carboxylate" . The former is a compound with the molecular formula C14H12O2 and a molecular weight of 212.2439 . The latter is used as a reactant for synthesis of various agents and inhibitors .
Molecular Structure Analysis
The molecular structure of this compound can be inferred from its name and the structures of its related compounds. It likely contains a piperidine ring (a six-membered ring with one nitrogen atom and five carbon atoms) attached to a biphenyl group (two benzene rings connected by a single bond) via a carboxamide linkage .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be inferred from its related compounds. For instance, “Methyl biphenyl-4-carboxylate” is known to have a molecular weight of 212.2439 . “Methyl piperidine-4-carboxylate” is slightly soluble in water .Scientific Research Applications
Analgesic Development
The compound's analogs have been explored for their potent analgesic properties. For instance, studies on synthetic analgesics involving N-(1-[2-arylethyl]-4-substituted 4-piperidinyl) N-arylalkanamides report the synthesis of several 4-arylamino-4-piperdinecarboxylic acids. These acids serve as precursors for alpha-amino esters, ethers, and ketones, with specific substitutions leading to compounds with significant analgesic potency, highlighting the potential of these compounds in pain management Van Daele et al., 1976.
Synthesis Methodologies
Research has also focused on synthesis methodologies for related compounds. For example, the synthesis and molecular structure of (E)-Methyl 3-(2-Hydroxyphenyl)-2-(Piperidine-1-Carbonyl) Acrylate, achieved through a one-pot three-component reaction, showcases the versatile synthetic approaches applicable to derivatives of the queried compound. This research provides insights into the compound's structural intricacies and the potential for hydrogen bonding and C-H…π interactions Khan et al., 2013.
Antihypertensive and Coronary Vessel Dilators
Derivatives of the compound have been identified as antihypertensive agents and coronary vessel dilators. The structural features essential for these activities include specific substitutions on the piperidine ring, indicating the compound's utility in cardiovascular disease treatment Abernathy, 1978.
Antimicrobial and Anticancer Activities
Some derivatives exhibit antimycobacterial activities, with certain compounds showing significant in vitro and in vivo activity against Mycobacterium tuberculosis, highlighting their potential as therapeutic agents against tuberculosis Kumar et al., 2008. Additionally, novel piperidine analogs have demonstrated anti-angiogenic and DNA cleavage activities, suggesting their potential as anticancer agents Kambappa et al., 2017.
Anti-HIV Activity
In the realm of anti-HIV research, piperidine-4-carboxamide derivatives have been identified as potent CCR5 antagonists, offering a promising avenue for HIV treatment by inhibiting the virus's ability to enter and infect human cells Imamura et al., 2006.
Properties
IUPAC Name |
methyl 4-[[(4-phenylbenzoyl)amino]methyl]piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3/c1-26-21(25)23-13-11-16(12-14-23)15-22-20(24)19-9-7-18(8-10-19)17-5-3-2-4-6-17/h2-10,16H,11-15H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZJUSFQFLLWRRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCC(CC1)CNC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-ethyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole-4-sulfonyl chloride](/img/structure/B2842575.png)





![3-Methyl-1-sulfanylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2842588.png)
![Furan-2-yl-[4-[2-(9-methylindolo[3,2-b]quinoxalin-6-yl)ethyl]piperazin-1-yl]methanone](/img/structure/B2842590.png)

![N-(2-furylmethyl)-2-(2-oxo-1-propyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazin-3-yl)acetamide](/img/structure/B2842592.png)



![3-[1-(4-Methyl-1,3-thiazole-5-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one](/img/structure/B2842597.png)
